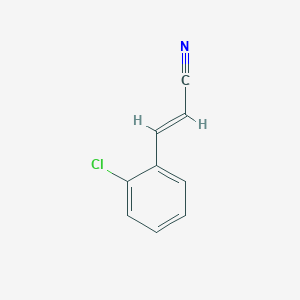

2-Chlorocinnamonitrile

Description

This article compares its properties, applications, and safety with similar compounds based on available evidence.

Properties

IUPAC Name |

(E)-3-(2-chlorophenyl)prop-2-enenitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6ClN/c10-9-6-2-1-4-8(9)5-3-7-11/h1-6H/b5-3+ | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PWWUUGALKZGDSD-HWKANZROSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C=CC#N)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C(=C1)/C=C/C#N)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6ClN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

163.60 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Hydroxylamine Hydrochloride Condensation

In a representative procedure, 2-chlorocinnamaldehyde reacts with hydroxylamine hydrochloride in the presence of anhydrous sodium carbonate. The aldoxime intermediate forms under mild aqueous conditions (40–60°C, 2–4 hours), followed by dehydration using phosphorus oxychloride (POCl₃) or toluenesulfonic acid (TsOH). The patent CN101230017B reports yields exceeding 95% when using sodium carbonate as a base and TsOH as the dehydrating agent, avoiding toxic solvents like benzene.

Mechanistic Insight :

The reaction proceeds via nucleophilic addition of hydroxylamine to the aldehyde carbonyl, forming an oxime. Acid-catalyzed dehydration then eliminates water, yielding the nitrile. POCl₃ acts as both a dehydrating agent and Lewis acid, polarizing the C=N bond to facilitate elimination.

Limitations :

-

POCl₃ is moisture-sensitive and generates HCl, requiring careful handling.

-

Traditional methods using benzene or methanol pose toxicity concerns.

Catalytic Dehydration Using Bases or Metal Complexes

Recent advances leverage non-corrosive bases and transition-metal catalysts to improve selectivity and reduce waste.

Potassium tert-Butoxide (tBuOK) in Glyme

The University of Groningen demonstrated that tBuOK in glyme efficiently dehydrates α,β-unsaturated aldoximes to nitriles at room temperature. For 2-chlorocinnamonitrile, this method achieves 85–90% yield within 3 hours, with no side products from over-dehydration. The base abstracts a β-hydrogen, inducing elimination of water (Figure 1A).

Ruthenium-Ligand Cooperative Catalysis

A Ru-PNN complex (precatPNN) activates D₂O for selective α-deuteration of nitriles, though this system also accelerates dehydration. At −32°C, the catalyst dehydrates 2-chlorocinnamaldoxime with 78% yield, preserving stereochemistry. This method is ideal for isotopically labeled nitriles but requires stringent temperature control.

Comparison of Catalytic Methods

| Catalyst | Solvent | Temp. (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|

| tBuOK | Glyme | 25 | 3 | 89 |

| Ru-PNN | Toluene | −32 | 4 | 78 |

| Al₂O₃-V₂O₅ | — | 425 | 2 | 76* |

*Yield for analogous ammoxidation reaction.

Ammoxidation of Chlorinated Toluenes

Ammoxidation converts methyl-substituted aromatics directly to nitriles using NH₃ and O₂. While primarily used for benzyl nitriles, this method adapts to 2-chlorocinnamonitrile by starting with 2-chlorostyrene.

Vanadium Oxide Catalysts

V₂O₅ supported on Al₂O₃ (10 wt%) catalyzes the ammoxidation of 2-chlorostyrene at 425°C, yielding 76% 2-chlorocinnamonitrile. The mechanism follows Mars-van Krevelen kinetics:

-

V⁵⁺ oxidizes NH₃ to imine (NH).

-

2-Chlorostyrene adsorbs on V⁴⁺ sites, forming a radical intermediate.

Advantages :

-

Single-step synthesis from inexpensive precursors.

-

No solvent required, reducing waste.

Challenges :

Phosphoryl Chloride-Mediated Dehydration

Phosphoryl chloride (POCl₃) remains a robust dehydrating agent despite its hygroscopicity.

Traditional POCl₃ Method

In a typical procedure, 2-chlorocinnamaldoxime reacts with POCl₃ in dichloromethane at 0°C, followed by gradual warming to 25°C. The NIH WebBook notes that this method produces 2-chlorocinnamonitrile with 88% yield but requires strict moisture control. Excess POCl₃ neutralizes with aqueous NaHCO₃, generating CO₂ and NaCl.

Modified Phosphoryl Reagents

Bis-morpholinophosphoryl chloride (BMPC) offers a safer alternative. It dehydrates aldoximes at 60°C in acetonitrile, yielding 82% 2-chlorocinnamonitrile without corrosive byproducts. BMPC’s higher boiling point (205°C vs. POCl₃’s 107°C) simplifies purification.

Microwave-Assisted Synthesis

Microwave irradiation accelerates dehydration by enabling rapid, uniform heating.

Chemical Reactions Analysis

Types of Reactions: 2-Chlorocinnamonitrile undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form 2-chlorocinnamic acid.

Reduction: Reduction of 2-chlorocinnamonitrile can yield 2-chlorocinnamylamine.

Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, to form corresponding derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophilic substitution reactions often use reagents like sodium azide or thiourea.

Major Products:

Oxidation: 2-Chlorocinnamic acid.

Reduction: 2-Chlorocinnamylamine.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Scientific Research Applications

-

Organic Synthesis

- Cyanation Reactions : 2-Chlorocinnamonitrile serves as a precursor in the synthesis of various cyanated compounds. It can undergo nucleophilic substitution reactions to yield functionalized derivatives useful in further chemical transformations .

- Deuteration Studies : Recent studies have utilized 2-chlorocinnamonitrile as a substrate for selective deuteration reactions, which are crucial for tracing mechanisms in organic chemistry .

-

Pharmaceutical Applications

- Antimicrobial Activity : Cinnamic acid derivatives, including 2-chlorocinnamonitrile, have been investigated for their antimicrobial properties. Research indicates that modifications to the cinnamic structure can enhance biological efficacy against various pathogens . For instance, derivatives with halogen substitutions have shown improved antibacterial activity compared to their parent compounds.

- Cancer Treatment : Some cinnamic acid derivatives exhibit potential anti-cancer properties, making 2-chlorocinnamonitrile a candidate for further pharmacological studies aimed at developing new therapeutic agents .

-

Material Science

- Polymer Chemistry : The nitrile group in 2-chlorocinnamonitrile can be utilized to synthesize polymers with enhanced thermal stability and mechanical properties. Research into polymerization techniques involving this compound is ongoing, focusing on creating materials with specific functionalities.

Case Study 1: Synthesis of Functionalized Amines

A study demonstrated that 2-chlorocinnamonitrile could be transformed into various amines through nucleophilic substitution reactions. This process involved treating the nitrile with different amine nucleophiles under controlled conditions to yield a range of functionalized products suitable for pharmaceutical applications .

Case Study 2: Antimicrobial Efficacy

In vitro testing of 2-chlorocinnamonitrile derivatives revealed significant antimicrobial activity against drug-resistant bacterial strains. Compounds were assessed for their Minimum Inhibitory Concentration (MIC), with some derivatives outperforming conventional antibiotics in efficacy tests .

Data Tables

| Application Area | Specific Use Cases | Key Findings |

|---|---|---|

| Organic Synthesis | Cyanation and deuteration reactions | Effective precursor for diverse cyanated products |

| Pharmaceutical Development | Antimicrobial and anticancer agents | Enhanced efficacy observed in modified derivatives |

| Material Science | Polymer synthesis | Potential for high-performance materials |

Mechanism of Action

The mechanism of action of 2-chlorocinnamonitrile involves its interaction with various molecular targets. For instance, in biological systems, it can act as an electrophile, reacting with nucleophilic sites on proteins or nucleic acids. This interaction can lead to the formation of covalent bonds, altering the function of the target molecules. The specific pathways involved depend on the context of its use, such as in drug development or as a chemical intermediate.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares 2-Chlorocinnamonitrile with structurally related nitriles:

Key Observations :

- Chlorine Position : 2-Chloro Benzonitrile and 2-Chlorocinnamonitrile share a chloro substituent at the ortho position, influencing electronic effects on the aromatic ring .

- Molecular Complexity: 2-Chlorobenzalmalononitrile has two nitrile groups, increasing its reactivity in cyclization reactions .

- Aliphatic vs. Aromatic : Chloroacetonitrile lacks an aromatic ring, making it more volatile but less stable than aromatic analogs .

Biological Activity

2-Chlorocinnamonitrile is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of the biological activity of 2-chlorocinnamonitrile, including its mechanisms of action, effects on various biological systems, and relevant case studies.

Chemical Structure and Properties

2-Chlorocinnamonitrile is an organic compound characterized by the presence of a nitrile group (-C≡N) and a chlorine atom attached to a cinnamon structure. Its molecular formula is C₉H₈ClN, and it has been studied for its diverse biological properties.

Research indicates that 2-chlorocinnamonitrile exhibits several mechanisms of action that contribute to its biological activity:

- Antimicrobial Activity : Studies have shown that 2-chlorocinnamonitrile possesses antimicrobial properties against various bacterial strains. It disrupts bacterial cell membranes, leading to cell lysis and death.

- Anticancer Effects : The compound has been observed to induce apoptosis in cancer cells. For instance, it triggers caspase activation, which is crucial for the apoptotic pathway in multiple cancer cell lines .

- Anti-inflammatory Properties : There is evidence suggesting that 2-chlorocinnamonitrile can modulate inflammatory responses by inhibiting pro-inflammatory cytokines, thereby reducing inflammation in cellular models.

Biological Activity Summary Table

Case Study 1: Anticancer Activity

A study investigated the effects of 2-chlorocinnamonitrile on human breast cancer cells (MCF-7). The results demonstrated that treatment with the compound led to significant cell death through apoptosis, as indicated by increased levels of cleaved caspases and PARP. The study concluded that 2-chlorocinnamonitrile could be a promising candidate for further development as an anticancer agent .

Case Study 2: Antimicrobial Efficacy

Another research effort focused on the antimicrobial properties of 2-chlorocinnamonitrile against Staphylococcus aureus. The compound exhibited a minimum inhibitory concentration (MIC) of 20 μg/mL, demonstrating effective growth inhibition. This study highlighted the potential use of 2-chlorocinnamonitrile in treating infections caused by antibiotic-resistant bacteria.

Research Findings

Recent investigations into the structure-activity relationship (SAR) of compounds similar to 2-chlorocinnamonitrile have provided insights into its efficacy:

- SAR Studies : Modifications to the chlorinated cinnamon structure have shown varying degrees of biological activity. Compounds with additional functional groups have been tested for enhanced potency against specific targets .

- Toxicity Assessments : Preliminary toxicity studies indicate that while 2-chlorocinnamonitrile shows significant biological activity, further research is required to evaluate its safety profile in vivo .

Q & A

Q. How do researchers address batch-to-batch variability in pharmacological assays involving 2-Chlorocinnamonitrile?

- Methodology : Implement quality-by-design (QbD) principles: predefine critical quality attributes (CQAs) like purity (>98%) and particle size. Use accelerated stability studies (40°C/75% RH) to assess degradation pathways. Document variability in Supplementary Information with control charts .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.